molecular formula C21H33N3O3 B13876628 Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate

Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate

Cat. No.: B13876628
M. Wt: 375.5 g/mol
InChI Key: HPEJROKDRNAWSB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or copper and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent-free conditions and green chemistry principles are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium carbonate as a base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H33N3O3/c1-17-5-6-19(23-11-13-26-14-12-23)18(15-17)16-22-7-9-24(10-8-22)20(25)27-21(2,3)4/h5-6,15H,7-14,16H2,1-4H3

InChI Key

HPEJROKDRNAWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCC2)CN3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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